molecular formula C6H13Cl2F3N2 B6175087 rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine dihydrochloride, cis CAS No. 2741689-43-8

rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine dihydrochloride, cis

Cat. No.: B6175087
CAS No.: 2741689-43-8
M. Wt: 241.08 g/mol
InChI Key: NPLFPFRWIIGLHP-YAQRUTEZSA-N
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Description

rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine dihydrochloride, cis is a chiral compound with a trifluoromethyl group attached to a piperidine ring, commonly utilized in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine dihydrochloride involves several steps, starting from commercially available precursors. The key steps typically include:

  • Formation of the piperidine ring.

  • Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide under specific conditions.

  • Resolution of racemic mixtures to obtain the desired enantiomer.

Industrial Production Methods

On an industrial scale, these steps are optimized for high yield and purity, employing advanced techniques such as continuous flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

  • Oxidation: Converts primary amines to nitro compounds using oxidizing agents.

  • Reduction: Reduction of nitro groups to amines.

  • Substitution: Nucleophilic substitutions where amine groups are replaced with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or nitric acid.

  • Reduction: Using reducing agents like lithium aluminum hydride or hydrogen with palladium catalysts.

  • Substitution: Solvents like dimethyl sulfoxide with bases such as sodium hydride.

Major Products Formed

The major products depend on the specific reactions, typically resulting in modified piperidine derivatives with various functional groups replacing the original amine or trifluoromethyl group.

Scientific Research Applications

rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine dihydrochloride finds applications in:

  • Chemistry: As an intermediate in the synthesis of complex organic molecules.

  • Biology: Study of enzyme interactions due to its chiral nature.

  • Medicine: Development of pharmaceuticals, particularly those targeting neurological disorders.

  • Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets like receptors and enzymes, often modifying their activity through binding interactions. The exact mechanism varies based on the specific application but typically involves disruption of normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)piperidine: Lacks the amine group, used in similar applications but less effective in certain medicinal contexts.

  • 4-aminopiperidine: Similar backbone structure but without the trifluoromethyl group, leading to different biological activities.

  • 2-(trifluoromethyl)tetrahydropyridine: Another analog used for similar purposes but with different reactivity and solubility properties.

Each compound has unique properties that make rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine dihydrochloride particularly valuable in applications requiring both amine and trifluoromethyl functional groups.

Properties

CAS No.

2741689-43-8

Molecular Formula

C6H13Cl2F3N2

Molecular Weight

241.08 g/mol

IUPAC Name

(2R,4S)-2-(trifluoromethyl)piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)5-3-4(10)1-2-11-5;;/h4-5,11H,1-3,10H2;2*1H/t4-,5+;;/m0../s1

InChI Key

NPLFPFRWIIGLHP-YAQRUTEZSA-N

Isomeric SMILES

C1CN[C@H](C[C@H]1N)C(F)(F)F.Cl.Cl

Canonical SMILES

C1CNC(CC1N)C(F)(F)F.Cl.Cl

Purity

95

Origin of Product

United States

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